Product packaging for 2-fluoro-N-methylbenzene-1-sulfonamide(Cat. No.:CAS No. 851169-58-9)

2-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B2694509
CAS No.: 851169-58-9
M. Wt: 189.2
InChI Key: ZDNNTSLQYCAVNJ-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Fluorinated Moities in Contemporary Chemical Biology and Medicinal Chemistry Research

The sulfonamide functional group (-SO₂NH₂) is a foundational scaffold in medicinal chemistry, celebrated for its wide range of biological activities. bldpharm.com Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this moiety has been integral to the development of antimicrobial agents. google.comchemicalbook.com These antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. google.com Beyond their antimicrobial applications, sulfonamides are vital components in drugs targeting various conditions, including diabetes, cancer, and inflammation. bldpharm.comgoogle.com They are explored for their ability to inhibit enzymes like carbonic anhydrase, which is implicated in glaucoma and certain cancers. bldpharm.com The versatility of the sulfonamide group allows it to serve as a key structural component in numerous marketed drugs and as a building block in the synthesis of diverse pharmaceuticals. bldpharm.comgoogle.com

Parallel to the sulfonamide group, the incorporation of fluorine atoms into organic molecules is a powerful strategy in drug discovery. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. googleapis.com Strategically placed fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modify lipophilicity and membrane permeability. sfdchem.com The substitution of hydrogen with a fluorine atom, which is comparable in size, can lead to significant improvements in a drug candidate's pharmacokinetic profile. This strategy has been successfully employed in developing therapeutics across numerous areas, including anticancer, antiviral, and central nervous system (CNS) medications. googleapis.comsfdchem.com The combination of sulfonamide and fluorinated moieties thus represents a compelling approach, merging the proven biological activity of the former with the pharmacokinetic advantages of the latter. chemdiv.com

Overview of Benzene (B151609) Sulfonamide Derivatives in Current Academic Investigations

Benzene sulfonamide derivatives are a major focus of contemporary academic and industrial research due to their adaptable chemical nature and broad therapeutic potential. mzcloud.org Current investigations frequently explore these compounds as potent enzyme inhibitors. For instance, novel series of benzene sulfonamides have been designed and synthesized to target carbonic anhydrase isoforms involved in epileptogenesis, leading to the discovery of effective anticonvulsant agents. lab-chemicals.com Other studies have demonstrated their potential as inhibitors of acetylcholinesterase, α-glycosidase, and glutathione (B108866) S-transferase, enzymes relevant to neurodegenerative diseases, diabetes, and detoxification processes, respectively. cacheby.com

In the field of oncology, benzene sulfonamide analogs are being investigated as kinase inhibitors to treat cancers like glioblastoma. chemicalbook.com Research has shown that certain derivatives can effectively bind to receptor tyrosine kinases such as TrkA, inducing cancer cell death. chemicalbook.com Furthermore, the structural framework of benzene sulfonamide is being utilized to develop novel anti-influenza agents that inhibit the viral hemagglutinin (HA) protein, preventing the virus from fusing with host cells. bldpharm.com The hybridization of the benzene sulfonamide core with other pharmacologically active fragments, such as piperazine, is another active area of research aimed at creating multifunctional molecules with enhanced antioxidant and enzyme inhibitory activities. mzcloud.org These diverse research avenues underscore the enduring importance of the benzene sulfonamide scaffold in the quest for new therapeutic agents. myskinrecipes.com

Strategic Rationale and Research Trajectories for 2-fluoro-N-methylbenzene-1-sulfonamide within Scientific Domains

While extensive published research focusing specifically on the biological activity of this compound is limited, its strategic rationale can be inferred from its chemical structure and its role as a synthetic intermediate. The compound is primarily classified as a building block in chemical catalogs, intended for use in the synthesis of more complex molecules for pharmaceutical and agrochemical research. researchgate.netbldpharm.com

The rationale for its design combines three key structural features:

The Benzene Sulfonamide Core: This provides a proven pharmacophore with a history of diverse biological activities, as discussed previously.

The Ortho-Fluoro Group: The fluorine atom at the 2-position of the benzene ring is expected to modulate the electronic properties and conformation of the molecule. This can influence its pKa, binding interactions with biological targets, and metabolic stability.

The N-Methyl Group: Substitution on the sulfonamide nitrogen, in this case with a methyl group, alters the hydrogen-bonding capacity and lipophilicity compared to an unsubstituted sulfonamide, which can be crucial for cell permeability and target engagement.

The research trajectory for a compound like this compound is therefore not as a final product, but as a versatile intermediate. Its functional groups allow for further chemical modification, making it a valuable component for combinatorial chemistry and the generation of libraries of diverse compounds for high-throughput screening. These derivative libraries can then be tested for a wide array of potential activities, including but not limited to enzyme inhibition, receptor modulation, or pesticidal action.

Historical Perspectives on Related Chemical Architectures in Scholarly Literature

The history of sulfonamide-based chemical architectures is a landmark in the history of medicine. The journey began in the early 1930s in the laboratories of Bayer AG, where Gerhard Domagk discovered that a sulfonamide-containing dye, Prontosil, could effectively treat streptococcal infections in mice. google.comchemicalbook.com This breakthrough, which earned Domagk the Nobel Prize in 1939, marked the dawn of the antibacterial era, predating the widespread use of penicillin. researchgate.net

Subsequent research in 1936 revealed that Prontosil was a prodrug, metabolizing in the body to the active antibacterial agent, sulfanilamide (B372717). researchgate.net This discovery unleashed a wave of synthetic chemistry, creating thousands of sulfanilamide derivatives with improved efficacy and reduced toxicity. google.com Compounds like sulfapyridine (B1682706) for pneumonia and sulfathiazole, used extensively during World War II, became critical tools in medicine. researchgate.net Over the decades, the sulfonamide scaffold was adapted for purposes beyond antibacterial therapy. In the 1950s, sulfonylurea compounds like tolbutamide (B1681337) were developed as anti-hyperglycemic agents for treating diabetes. researchgate.net Later, thiazide diuretics, another class of sulfonamide derivatives, revolutionized the management of hypertension. google.com This historical progression from simple antibacterial agents to a diverse array of therapeutics illustrates the remarkable and enduring utility of the sulfonamide chemical architecture in scholarly and applied research. bldpharm.comnist.gov

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 851169-58-9 nist.gov
Molecular Formula C₇H₈FNO₂S nist.gov
Molecular Weight 189.21 g/mol nist.gov
Purity ≥95% nist.gov
Physical Form Not widely reported
Melting Point Not widely reported
Boiling Point Not widely reported

Table 2: Structural Comparison of Related Benzene Sulfonamide Compounds

Compound NameMolecular FormulaKey Structural Features
This compound C₇H₈FNO₂Sortho-Fluoro substituent; N-Methyl group on sulfonamide
2-Methylbenzene-1-sulfonamideC₇H₉NO₂Sortho-Methyl substituent; Unsubstituted sulfonamide
SulfanilamideC₆H₈N₂O₂Spara-Amino substituent; Unsubstituted sulfonamide nist.gov
TolbutamideC₁₂H₁₈N₂O₃Spara-Methylbenzenesulfonamide core; N-butylurea substituent researchgate.net
2-Fluoro-5-methylbenzene-1-sulfonamideC₇H₈FNO₂Sortho-Fluoro and meta-Methyl substituents; Unsubstituted sulfonamide researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO2S B2694509 2-fluoro-N-methylbenzene-1-sulfonamide CAS No. 851169-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNNTSLQYCAVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structural Modification Studies of 2 Fluoro N Methylbenzene 1 Sulfonamide Derivatives

Rational Design Principles for Targeted Structural Modifications

The rational design of derivatives based on the 2-fluoro-N-methylbenzene-1-sulfonamide scaffold involves a systematic approach to modifying the molecule to enhance its interaction with a biological target. Key principles revolve around altering steric, electronic, and hydrophobic properties in a controlled manner.

Targeting the Sulfonamide Core: The sulfonamide moiety is a primary site for interaction, often acting as a hydrogen bond donor (N-H) and acceptor (S=O). Modifications here are critical. N-methylation, as seen in the parent compound, already alters the acidity and hydrogen bonding capacity compared to a primary sulfonamide. Further N-alkylation or replacement of the methyl group with other substituents can fine-tune these properties.

Leveraging the Phenyl Ring: The benzene (B151609) ring serves as a scaffold. The position and nature of substituents are crucial for orienting the molecule within a binding pocket. The existing 2-fluoro substituent significantly influences the electronic distribution and conformation of the entire molecule. mdpi.com Design strategies often involve introducing additional substituents on the ring to probe for further interactions or to modulate properties like lipophilicity.

Exploiting the Fluoro Substituent: The ortho-fluoro group is a key feature. Fluorine is a highly electronegative atom that can act as a weak hydrogen bond acceptor. cambridgemedchemconsulting.com Its placement at the ortho position can induce a specific conformation of the sulfonamide group through steric or electronic effects, which can be crucial for biological activity. mdpi.com Design principles may involve moving the fluorine to the meta or para positions to assess the importance of this ortho-relationship or replacing it with other halogens (Cl, Br) to probe the effect of size and electronegativity.

Investigation of Substituent Effects on Molecular Recognition and Interaction Profiles

Substituents on the this compound scaffold profoundly impact its ability to recognize and interact with biological targets, such as enzyme active sites or receptors.

Effect of the 2-Fluoro Group: The fluorine atom at the ortho position can significantly alter the acidity (pKa) of the sulfonamide N-H proton, influencing its ionization state at physiological pH. youtube.com This electronic withdrawal effect can enhance the hydrogen-bonding capability of the S=O groups. Furthermore, the fluorine can participate in specific interactions with the target, such as forming hydrogen bonds or favorable dipole interactions. cambridgemedchemconsulting.com Its presence also increases lipophilicity, which can affect cell permeability and binding to hydrophobic pockets.

Effect of the N-Methyl Group: The methyl group on the sulfonamide nitrogen prevents the formation of one of the two hydrogen bonds possible with a primary sulfonamide. This modification can be critical for selectivity, preventing interaction with off-targets that require a primary sulfonamide for binding. It also increases the molecule's lipophilicity and can provide a favorable van der Waals interaction within a specific hydrophobic sub-pocket of the target.

Combined Effects and Further Modifications: The interplay between the ortho-fluoro and N-methyl groups dictates the molecule's preferred conformation and electronic landscape. Studies on related sulfonamides show that electron-donating or electron-withdrawing groups on the aromatic ring can modulate the strength of interactions. For example, adding an electron-donating group like methoxy (B1213986) could enhance π-π stacking interactions, while adding another electron-withdrawing group could further increase the acidity of the sulfonamide. The table below summarizes the potential effects of hypothetical substitutions.

Modification Position Potential Effect on Interaction Profile
Replace 2-Fluoro with ChloroOrtho (2)Increased size may introduce steric hindrance or new van der Waals contacts.
Add Methoxy groupPara (4)Electron-donating; may influence π-system and hydrogen bonding capacity.
Replace N-Methyl with N-EthylSulfonamide (N1)Increased steric bulk and lipophilicity; may improve binding in a larger hydrophobic pocket.
Remove N-Methyl (Primary Sulfonamide)Sulfonamide (N1)Allows for two N-H hydrogen bond donations, potentially increasing affinity but decreasing selectivity.

These substituent effects are fundamental to understanding the molecular basis of activity and for guiding the synthesis of more potent and selective analogs.

Conformational Analysis and its Influence on Bio-molecular Interaction

The three-dimensional shape, or conformation, of a molecule is critical for its ability to fit into a biological target's binding site. For derivatives of this compound, the orientation of the sulfonamide group relative to the phenyl ring is a key determinant of bioactivity.

Reports indicate that conformational effects play a significant role in the biological activity of sulfonamides. researchgate.net The presence of a substituent in the ortho position, such as the fluorine atom in this compound, can force the sulfonamide group into a specific rotational conformation. mdpi.com Studies on ortho-substituted benzenesulfonamides have shown that they often deviate from the perpendicular orientation of the sulfonyl group relative to the benzene ring, which is common in unsubstituted analogs. mdpi.com

This induced conformation can be the "bioactive conformation," meaning it is the shape required for optimal binding. The ortho-fluoro group, through steric hindrance or electronic repulsion with the sulfonyl oxygens, can lock the S-C bond torsion angle, pre-organizing the molecule for interaction and reducing the entropic penalty upon binding. This pre-organization is a key principle in rational drug design. The interaction between the polar N-H group of the sulfonamide and the π-system of the flanking aromatic ring can also stabilize certain conformations. sdu.dk

Bioisosteric and Isosteric Replacements in Lead Optimization Research

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comresearchgate.net This technique is widely used to improve potency, selectivity, or pharmacokinetics. nih.gov

For derivatives of this compound, several bioisosteric replacements could be considered:

Sulfonamide Group Replacements: The sulfonamide group is often considered a bioisostere of a carboxylic acid, as it can establish a similar geometry of hydrogen bonds. nih.gov Conversely, other acidic moieties can be used to replace the sulfonamide. A common strategy involves replacing the sulfonamide with an N-acylsulfonamide, which can offer different physicochemical properties. cardiff.ac.uk

Fluorine Replacements: The fluorine atom can be replaced by other groups to modulate activity. A simple isosteric replacement would be with a hydrogen atom to assess the contribution of the fluoro group. A bioisosteric replacement could involve substituting it with a hydroxyl (-OH) or amino (-NH2) group, which are of similar size but offer different hydrogen bonding capabilities.

Phenyl Ring Replacements: The benzene ring can be replaced with various five- or six-membered heterocyclic rings (e.g., pyridine, thiophene). This can introduce heteroatoms that can act as hydrogen bond acceptors, alter the molecule's dipole moment, and improve properties like solubility.

The following table outlines potential bioisosteric replacements for different parts of the parent compound.

Original Group Bioisosteric Replacement Rationale for Replacement
Sulfonamide (-SO₂NHCH₃)N-Acylsulfonamide (-SO₂NHC(O)R)Modulates acidity and introduces new interaction points. cardiff.ac.uk
Sulfonamide (-SO₂NHCH₃)Carboxylic Acid (-COOH)Mimics hydrogen bonding pattern, alters pKa and polarity. nih.gov
Fluorine (-F)Hydroxyl (-OH)Similar size, but acts as a hydrogen bond donor and acceptor.
Phenyl RingPyridyl RingIntroduces a nitrogen atom, potentially improving solubility and allowing for new hydrogen bonds.

The outcome of any bioisosteric replacement is not always predictable and often requires the synthesis and testing of a panel of analogs to find the optimal substitution. nih.gov

Stereochemical Considerations in Structure-Activity Relationship Elucidation

While this compound itself is an achiral molecule, the introduction of stereocenters through structural modification is a critical aspect of SAR studies. Biological systems are inherently chiral, and stereoisomers of a drug can exhibit vastly different potency, efficacy, and metabolic profiles.

Stereochemistry can be introduced in several ways:

Modification of the N-Alkyl Group: Replacing the N-methyl group with a larger, chiral substituent (e.g., an (R)- or (S)-1-phenylethyl group) would produce a pair of diastereomers. These would allow for the exploration of chiral recognition in the target's binding site.

Substitution on the Phenyl Ring: Introducing a chiral side chain onto the benzene ring is another common strategy.

Creation of Chiral Sulfur Centers: While less common, it is possible to create chiral sulfonamide analogues. For instance, replacing one of the sulfonyl oxygens results in a chiral sulfinamide. Studies on such analogues have shown that protein targets can exhibit a distinct preference for one stereoisomer over the other. nih.govacs.org In one study, the R-configured sulfinamide was slightly preferred over the S-configured version in binding to a model protein. nih.gov

The binding affinities of different stereoisomers can provide detailed insights into the three-dimensional topology of the binding site. Analyzing the interactions of optically pure sulfonamide analogues can reveal intimate contacts with the protein target, illuminating the binding contributions of each part of the molecule and aiding in the rational design of more effective compounds. nih.govacs.org

Molecular Target Engagement and Mechanistic Investigations of 2 Fluoro N Methylbenzene 1 Sulfonamide

Protein-Ligand Interaction Profiling and Binding Affinity Determination (e.g., Kᵢ, IC₅₀ values)

There is no publicly available data detailing the protein-ligand interaction profile or specific binding affinity values (such as Kᵢ or IC₅₀) for 2-fluoro-N-methylbenzene-1-sulfonamide against any particular protein target.

Table 1: Binding Affinity Data for this compound and Derivatives

Compound Target Kᵢ (nM) IC₅₀ (nM) Source
This compound Not Available Not Available Not Available N/A

No specific quantitative binding affinity data is publicly available for either compound.

Enzyme Inhibition Kinetics and Elucidation of Catalytic Mechanisms

No studies were identified that have investigated the enzyme inhibition kinetics of this compound. Therefore, data on its potential inhibitory activity, mechanism of action (e.g., competitive, non-competitive), and any effects on catalytic mechanisms of enzymes are not available.

Receptor Binding Studies and Selectivity Profiling

Publicly accessible scientific literature lacks information on receptor binding studies and selectivity profiling for this compound. There are no reports of its affinity for specific receptors or its selectivity against a panel of receptors.

Analysis of Allosteric Modulation versus Orthosteric Binding Site Interactions

There is no available research to indicate whether this compound acts as an allosteric modulator or an orthosteric ligand at any known binding site. Mechanistic studies to elucidate its mode of interaction with any protein target have not been published.

Biophysical Characterization of Molecular Interactions (e.g., Fluorescence Spectroscopy, Circular Dichroism)

No biophysical studies utilizing techniques such as fluorescence spectroscopy or circular dichroism to characterize the molecular interactions of this compound with any biological target have been reported in the available literature.

Computational and Theoretical Chemistry Studies of 2 Fluoro N Methylbenzene 1 Sulfonamide

Molecular Docking and Ligand-Target Scoring Function Evaluation

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a small molecule, such as 2-fluoro-N-methylbenzene-1-sulfonamide, to a specific protein target. This computational technique explores the conformational space of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding energy. For sulfonamide derivatives, molecular docking has been employed to identify potential inhibitors for various enzymes, including carbonic anhydrases and kinases. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by the docking algorithm which samples numerous poses of the ligand in the binding pocket. The scoring functions then rank these poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous sulfonamides.

A hypothetical molecular docking study of this compound against a target like carbonic anhydrase II would likely reveal key interactions involving the sulfonamide group. The oxygen atoms of the sulfonyl group are expected to form hydrogen bonds with amino acid residues in the active site, while the fluorinated benzene (B151609) ring could engage in hydrophobic or halogen bonding interactions. The N-methyl group may also contribute to the binding affinity through van der Waals contacts. The results of such a study would typically be presented in a table summarizing the binding energies and interacting residues.

Target Protein Docking Score (kcal/mol) Key Interacting Residues Interaction Type
Carbonic Anhydrase II (Hypothetical)-8.5His94, His96, Thr199Hydrogen Bond, Hydrophobic
p38 MAP Kinase (Hypothetical)-7.9Met109, Gly110, Lys53Hydrogen Bond, van der Waals

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO, Mulliken Charges)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For sulfonamide derivatives, the HOMO is often localized on the benzene ring and the nitrogen atom of the sulfonamide group, while the LUMO is typically distributed over the sulfonyl group and the aromatic ring. nih.gov

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. This information helps in understanding the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen and fluorine atoms are expected to have negative Mulliken charges, while the sulfur and carbon atoms attached to them would carry positive charges.

Property Calculated Value (DFT/B3LYP/6-31G)*
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound, both in isolation and in complex with a biological target. peerj.com These simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the dynamics of intermolecular interactions over time.

An MD simulation of this compound in an aqueous environment would reveal its preferred conformations and solvation properties. The flexibility of the molecule, particularly the rotation around the C-S and S-N bonds, can be assessed. When in complex with a protein, MD simulations can be used to evaluate the stability of the docked pose obtained from molecular docking. peerj.com The simulation can reveal how the ligand and protein adapt to each other's presence and can provide a more accurate estimation of the binding free energy by considering entropic contributions. Analysis of the MD trajectory can identify stable hydrogen bonds and other key interactions that persist throughout the simulation, providing a deeper understanding of the binding mechanism. peerj.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamides, QSAR models have been developed to predict their inhibitory activity against various enzymes.

To build a QSAR model for analogs of this compound, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening Strategies for Analog Discovery

Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of active sulfonamides would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Starting from the structure of this compound, a pharmacophore model could be generated based on its key interaction points with a target receptor. This model would consist of a 3D arrangement of features like a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrophobic aromatic feature (the fluorinated benzene ring), and potentially a hydrogen bond donor (from the N-H group in the parent sulfonamide). This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach allows for the rapid identification of diverse chemical scaffolds that could be potential new leads for the same biological target.

Analysis of Noncovalent Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis, QTAIM, MEP)

The study of noncovalent interactions is crucial for understanding the crystal packing of this compound and its interactions with biological macromolecules. Several computational tools are employed for this purpose.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be performed on the electron density to characterize the nature of chemical bonds and noncovalent interactions. The presence of a bond critical point between two atoms is indicative of an interaction. The properties at this critical point, such as the electron density and its Laplacian, can distinguish between covalent bonds, hydrogen bonds, and weaker van der Waals interactions.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Conformational Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. Through the analysis of chemical shifts (δ), coupling constants (J), and correlation experiments, the precise connectivity and spatial arrangement of atoms can be established.

For 2-fluoro-N-methylbenzene-1-sulfonamide, ¹H NMR spectroscopy would provide critical information. The aromatic region would display complex multiplets for the four protons on the benzene (B151609) ring. The ortho-fluorine substituent would induce characteristic splitting patterns through ¹H-¹⁹F coupling across multiple bonds. The N-methyl group would likely appear as a doublet due to coupling with the adjacent N-H proton, while the sulfonamide proton (N-H) would appear as a quartet, coupled to the methyl protons.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment. The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond ¹³C-¹⁹F coupling constant, serving as a key diagnostic signal. Other aromatic carbons would show smaller two- and three-bond couplings to fluorine. The N-methyl carbon signal would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Characteristics for this compound

Nucleus Group Predicted Chemical Shift (ppm) Predicted Multiplicity / Coupling
¹H Aromatic (H3-H6) 7.2 - 8.0 Multiplets (dd, ddd, etc.) with H-H and H-F couplings
¹H N-H 4.5 - 5.5 Quartet (q) due to coupling with -CH₃
¹H N-CH₃ 2.6 - 2.8 Doublet (d) due to coupling with N-H
¹³C C-SO₂ (C1) 135 - 140 Singlet or small doublet (due to J-CF)
¹³C C-F (C2) 158 - 162 Doublet (d) with large ¹J-CF
¹³C Aromatic (C3-C6) 115 - 135 Doublets or singlets with smaller J-CF
¹³C N-CH₃ 29 - 32 Singlet

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis in Complex Systems

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula.

For this compound (C₇H₈FNO₂S), the exact monoisotopic mass is 189.0260 Da. lab-chemicals.com An experimental HRMS measurement matching this value would confirm the elemental composition.

Under tandem mass spectrometry (MS/MS) conditions, the molecule would undergo collision-induced dissociation, yielding a characteristic fragmentation pattern. A common and diagnostic fragmentation pathway for aromatic sulfonamides is the extrusion of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. Other expected fragmentations include the loss of the methyl radical (•CH₃) from the nitrogen and cleavage of the S-N and C-S bonds, providing further structural confirmation.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Information Provided
Molecular Formula C₇H₈FNO₂S Elemental Composition
Monoisotopic Mass 189.0260 Da Molecular Formula Confirmation (by HRMS)
Key Fragment Ion [M+H - SO₂]⁺ Confirms sulfonamide structure
Other Fragments [M+H - CH₃]⁺, [C₆H₄FSO₂]⁺ Structural elucidation

X-ray Crystallography for Solid-State Structure Determination of Compounds and Complexes

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms and molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model including bond lengths, bond angles, and torsion angles can be generated. This technique also reveals intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While the specific crystal structure of this compound has not been reported, analysis of closely related structures, such as 4-methyl-N-(2-methylphenyl)benzenesulfonamide, provides insight into the expected solid-state conformation. researchgate.net In the crystal lattice, sulfonamides typically form intermolecular hydrogen bonds between the N-H proton of one molecule and a sulfonyl oxygen atom of a neighboring molecule (N-H···O=S), often leading to the formation of chains or dimers. researchgate.net The molecule is expected to be non-planar, with significant torsion angles around the C-S and S-N bonds. The dihedral angle between the benzene ring and the S-N-C plane would be a key conformational parameter.

Table 3: Representative Crystallographic Data from an Analogous Aryl Sulfonamide

Parameter Typical Value / Observation Significance
Crystal System Orthorhombic / Monoclinic Describes the symmetry of the unit cell
Space Group e.g., Pbca, C2/c Defines the symmetry elements within the cell
Intermolecular Interactions N-H···O hydrogen bonds Governs crystal packing and physical properties
C-S-N-C Torsion Angle 50 - 80° Defines the molecular conformation
Dihedral Angle (Rings) 45 - 70° Describes the overall molecular shape

Note: Data is generalized from related structures like 4-methyl-N-(2-methylphenyl)benzenesulfonamide. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. pesystems.czperkinelmer.com The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it a valuable tool for structural confirmation.

For this compound, the FT-IR spectrum would be dominated by strong absorptions corresponding to the S=O stretching vibrations. The sulfonyl group (SO₂) gives rise to two distinct bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. Other key signals would include the N-H stretch, C-H stretches for both the aromatic ring and the methyl group, and aromatic C=C stretching bands. The C-F bond stretch would also be present. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
N-H Stretch -SO₂NH- 3250 - 3350 Medium
C-H Stretch (Aromatic) Ar-H 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) -CH₃ 2850 - 3000 Medium
C=C Stretch (Aromatic) Ar C=C 1450 - 1600 Medium-Strong
S=O Asymmetric Stretch -SO₂- 1330 - 1370 Strong
S=O Symmetric Stretch -SO₂- 1140 - 1180 Strong
C-F Stretch Ar-F 1100 - 1250 Strong

Note: Ranges are based on typical values for these functional groups found in spectral databases. nist.govthermofisher.com

Chiroptical Techniques (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment and Conformational Transitions

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively sensitive to chiral molecules.

This compound is an achiral molecule and, in isolation, will not produce a CD or Vibrational Circular Dichroism (VCD) signal. However, in a research context where the compound interacts with a chiral environment, such as binding to a protein or enzyme, an induced circular dichroism (ICD) spectrum can be generated. The binding of the achiral sulfonamide to an asymmetric binding site on the macromolecule forces it into a specific, twisted conformation, which then exhibits a CD signal. This ICD effect is a powerful tool for studying drug-protein interactions, confirming binding, and probing the nature of the binding site.

Rotational Spectroscopy for Gas-Phase Conformational Analysis and Internal Dynamics

Rotational spectroscopy is a high-resolution technique that measures the transition energies between quantized rotational states of a molecule in the gas phase. It provides extraordinarily accurate information about molecular geometry and conformational preferences, free from the influence of solvent or crystal packing forces.

While no specific rotational spectrum for this compound is available, extensive studies on analogous molecules like benzenesulfonamide (B165840) (BSA) and ortho-toluenesulfonamide (OTS) offer profound insights. nih.govmdpi.comresearchgate.net These studies show that in unsubstituted BSA, the amino group lies perpendicular to the benzene plane. nih.gov However, the presence of an ortho-substituent dramatically alters this preference. In OTS, a weak attractive interaction between the nitrogen lone pair and the methyl hydrogens forces the amino group into a gauche orientation relative to the ring. mdpi.comillinois.edu

It is highly probable that the ortho-fluoro substituent in this compound would induce a similar conformational preference due to steric and electronic interactions. Analysis of the rotational constants (A, B, C) and the nuclear quadrupole coupling constants from the ¹⁴N nucleus would allow for the unambiguous identification of the dominant gas-phase conformer and the precise determination of its structure. nih.govresearchgate.net

Table 5: Experimental Spectroscopic Constants for Ortho-Toluenesulfonamide (OTS) as an Analogue

Parameter Value (MHz)
Rotational Constant (A) 2154.6725
Rotational Constant (B) 1009.6190
Rotational Constant (C) 754.7437
¹⁴N Quadrupole Coupling (χaa) -1.135
¹⁴N Quadrupole Coupling (χbb) -1.187
¹⁴N Quadrupole Coupling (χcc) 2.322

Source: Data for the gauche conformer of OTS. mdpi.com

Strategic Development of Novel Applications in Chemical Research

Exploration as Chemical Probes for Biological Systems and Pathways

The development of chemical probes is crucial for elucidating the function of proteins and other biomolecules within their native cellular environment. These small molecules are designed to interact with a specific target, enabling the study of its role in biological pathways. The structure of 2-fluoro-N-methylbenzene-1-sulfonamide makes it an intriguing candidate for development into a chemical probe.

The fluorine atom on the benzene (B151609) ring can be substituted with the radionuclide fluorine-18 (B77423), a positron emitter widely used in Positron Emission Tomography (PET) imaging. This modification would allow for the non-invasive in vivo visualization and quantification of the biological targets to which the molecule binds. A similar strategy has been successfully employed with related sulfonamide-based structures. For example, the radiosynthesis of 4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA) has been developed as a versatile building block for labeling peptides, proteins, and oligonucleotides. nih.gov This demonstrates the feasibility of incorporating a fluorine-18 radiolabel onto an N-methylbenzenesulfonamide scaffold for imaging purposes.

Furthermore, the N-methylsulfonamide group can be strategically modified to introduce functionalities that allow for conjugation to reporter molecules such as fluorophores or biotin. These tagged versions of this compound could be used in a variety of in vitro assays, including fluorescence microscopy and western blotting, to study the localization and interactions of its target biomolecules. The design of such probes would involve balancing the affinity and selectivity for the target with the physicochemical properties required for cell permeability and target engagement.

Table 1: Potential Modifications of this compound for Chemical Probe Development

ModificationReporter GroupPotential Application
Introduction of an alkyne or azide (B81097) groupFluorophore via click chemistryFluorescence microscopy, flow cytometry
Isotopic labelingFluorine-18Positron Emission Tomography (PET) imaging
Conjugation to biotinStreptavidin-HRPWestern blotting, ELISA

Integration as Scaffolds in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The structural framework of this compound makes it an excellent scaffold for the construction of such libraries.

The sulfonamide functional group is particularly amenable to chemical modification, allowing for the facile introduction of a wide range of substituents. myskinrecipes.com This enables the creation of a diverse library of compounds from a single starting scaffold. The fluorinated benzene ring also provides a key site for diversification, as the fluorine atom can influence the molecule's electronic properties and metabolic stability, which are important considerations in drug design. dntb.gov.ua

The general synthetic accessibility of derivatives from this scaffold allows for its use in the high-throughput synthesis of compound libraries. By systematically varying the substituents on the sulfonamide nitrogen and the aromatic ring, chemists can explore a vast chemical space to identify molecules with desired biological activities. The use of fluorinated building blocks is a well-established strategy in the synthesis of bioactive compounds, including anti-inflammatory and anticancer agents. ossila.com

Table 2: Exemplar Library Synthesis based on the this compound Scaffold

Scaffold PositionR-Group DiversityNumber of Analogs
N-methyl groupAlkyl chains, cyclic amines, aromatic groups100+
Benzene ringIntroduction of additional functional groups50+
Total Library Size 5000+

Research into Applications beyond Medicinal Chemistry (e.g., Advanced Materials, Catalysis, Agrochemicals)

While the primary focus of research on sulfonamide derivatives has been in medicinal chemistry, the unique properties of this compound suggest its potential utility in other areas, such as advanced materials, catalysis, and agrochemicals.

In the field of agrochemicals , fluorinated compounds have had a significant impact on the biological activity of herbicides, insecticides, and fungicides. ossila.com The presence of the fluorine atom in this compound can enhance properties such as lipophilicity and bioavailability, which are critical for the efficacy of pesticides and herbicides. myskinrecipes.com Its sulfonamide group allows for further functionalization to fine-tune its activity against specific agricultural pests or weeds. myskinrecipes.com

In materials science , the incorporation of fluorine into organic molecules can impart unique properties, such as thermal stability and hydrophobicity. Derivatives of this compound could be explored as monomers for the synthesis of specialty polymers with tailored properties. For instance, related compounds like 2-methylbenzene-1-sulfonamide are used as plasticizers for thermosetting resins and in the preparation of dyes and fluorescent pigments. chemicalbook.com

In catalysis , sulfonamide ligands are known to coordinate with a variety of metal centers, and their electronic properties can be tuned by the substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atom in this compound could modulate the catalytic activity of metal complexes incorporating this ligand, potentially leading to the development of new catalysts for organic synthesis.

Role in Fragment-Based Drug Discovery (FBDD) Platforms and Lead Identification

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient method for identifying lead compounds in drug discovery. This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules.

With a molecular weight of 189.21 g/mol , this compound fits well within the typical profile of a fragment molecule. Its relatively simple structure allows it to efficiently explore the chemical space of a target's binding site. The fluorinated benzene ring can form favorable interactions with protein targets, and the sulfonamide group provides a handle for synthetic elaboration to improve binding affinity and selectivity.

The use of fluorinated fragments is particularly advantageous in FBDD as the fluorine atom can serve as a sensitive NMR probe for detecting binding to the target protein. This allows for the rapid and efficient screening of fragment libraries to identify initial hits. Once a fragment like this compound is identified as a binder, its binding mode can be determined using techniques such as X-ray crystallography, which then guides the structure-based design of more potent inhibitors.

Application in Advanced Analytical Methods for Specific Biomolecules

The unique chemical properties of this compound also lend themselves to applications in advanced analytical methods for the detection and quantification of specific biomolecules. As previously mentioned, the incorporation of a fluorine-18 radiolabel can transform the molecule into a PET tracer for in vivo imaging. nih.gov

Beyond imaging, derivatives of this compound can be designed for use in highly sensitive and selective analytical assays. For example, by attaching a group that can be ionized in a mass spectrometer, the molecule could be used as a derivatizing agent to enhance the detection of specific analytes in complex biological samples.

Furthermore, the sulfonamide group can be modified to create a reactive handle for covalent attachment to biomolecules. This could be utilized in the development of affinity-based purification methods, where the this compound derivative is immobilized on a solid support to selectively capture its binding partner from a complex mixture. A similar concept is seen in the use of a related sulfonamide building block for the labeling of peptides and proteins. nih.gov

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Rational Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design and discovery of novel analogs of 2-fluoro-N-methylbenzene-1-sulfonamide. These computational tools can analyze vast datasets to build predictive models for various properties, including biological activity, pharmacokinetics, and toxicity. By applying AI/ML algorithms, researchers can virtually screen extensive libraries of potential derivatives, prioritizing the synthesis of compounds with the highest probability of success. This approach significantly reduces the time and cost associated with traditional trial-and-error methods.

For instance, quantitative structure-activity relationship (QSAR) models powered by machine learning can identify key molecular features of the this compound scaffold that are critical for a desired biological effect. These models can guide chemists in making targeted modifications—such as altering substitution patterns on the benzene (B151609) ring or modifying the N-methyl group—to enhance potency and selectivity. Furthermore, generative AI models can propose entirely new molecular structures based on the core scaffold, potentially uncovering novel chemical space with desirable therapeutic properties.

Development of Multicomponent Reaction Strategies for Diverse Analog Generation

To fully explore the chemical space around this compound, the development of efficient and sustainable synthetic methods is crucial. Multicomponent reactions (MCRs) offer a powerful strategy for rapidly generating a diverse library of analogs from simple starting materials in a single step. ua.es MCRs are highly atom-economical and can produce complex molecules with high efficiency, avoiding lengthy purification steps associated with traditional multi-step synthesis. ua.esacs.org

Future research will likely focus on designing novel MCRs that incorporate fluorinated sulfonamides. For example, isocyanide-based MCRs have been successfully used to create bifunctional sulfonamide-amide compounds. rsc.org Applying such strategies could allow for the combination of this compound (or its precursors) with a variety of aldehydes, amines, and other building blocks to quickly produce a wide range of structurally distinct derivatives. organic-chemistry.org The resulting library of compounds would be invaluable for high-throughput screening campaigns to identify new leads in medicinal and agrochemical research. myskinrecipes.com

Research AvenueKey Technology/MethodPrimary GoalPotential Impact
Rational Compound DesignArtificial Intelligence (AI) & Machine Learning (ML)Predict activity and properties to prioritize synthesis.Accelerated discovery of optimized lead compounds.
Diverse Analog GenerationMulticomponent Reactions (MCRs)Rapidly create a large library of structural analogs.Efficient exploration of chemical space for new applications.
New Therapeutic TargetsPolypharmacology & Off-Target ScreeningIdentify multiple biological targets for a single compound.Repurposing of the scaffold for new diseases.
Synthetic InnovationAdvanced Fluorination MethodsOvercome challenges in synthesizing complex fluoro-sulfonamides.Broader access to novel fluorinated compounds.
Enhanced EfficacySynergistic Combination StudiesIdentify combinations with enhanced therapeutic effects.Development of more effective combination therapies.

Exploration of Polypharmacology and Off-Target Interactions in Academic Settings

While traditional drug discovery often focuses on a "one drug, one target" paradigm, there is growing recognition of the importance of polypharmacology—the ability of a single compound to interact with multiple biological targets. Academic research is well-positioned to explore the polypharmacological profile of this compound and its derivatives. This exploration could uncover unexpected therapeutic opportunities or explain mechanisms of action.

Systematic screening against broad panels of receptors, enzymes, and ion channels could reveal previously unknown off-target interactions. For example, recent studies have shown that certain fluorinated benzenesulfonamides can inhibit amyloid-beta aggregation, suggesting a potential application in neurodegenerative diseases like Alzheimer's. nih.govresearchgate.netstmarys-ca.edu Investigating such activities for the this compound scaffold could lead to its repurposing for entirely new indications beyond its initial design. Understanding these interactions is critical for building a comprehensive biological profile of this chemical class.

Addressing Research Gaps and Challenges in Fluoro- and Sulfonamide Chemistry

Despite significant progress, challenges remain in the field of organofluorine and sulfonamide chemistry. researchgate.netepa.gov One major hurdle is the development of practical and cost-effective methods for late-stage fluorination, which would allow for the introduction of fluorine atoms into complex molecules at the final steps of a synthesis. cas.cnpharmtech.com Current methods often require harsh conditions or specialized, expensive reagents. chinesechemsoc.org Overcoming this challenge would greatly facilitate the synthesis of novel analogs of this compound.

Another research gap is the limited understanding of how the interplay between the fluorine atom and the sulfonamide group influences metabolic stability, cell permeability, and target binding. Future studies should employ a combination of experimental and computational approaches to systematically investigate these structure-property relationships. Addressing these fundamental challenges will not only advance the development of this specific compound but also contribute to the broader fields of medicinal and materials chemistry. chinesechemsoc.org

Synergistic Research with Other Chemical Classes and Biological Modalities

The therapeutic potential of this compound may be significantly enhanced through synergistic combinations with other active agents. A classic example in pharmacology is the synergistic effect of sulfonamide antibiotics when combined with trimethoprim, an inhibitor of dihydrofolate reductase. veteriankey.comyoutube.com This combination blocks two sequential steps in the bacterial folic acid synthesis pathway, leading to a potent bactericidal effect that is greater than the sum of the individual drugs. oup.com

Future research should explore synergistic combinations of this compound analogs with other chemical classes. Depending on the primary biological activity identified for the scaffold, it could be combined with other small-molecule drugs, targeted therapies, or even biological modalities like monoclonal antibodies. For instance, if an analog shows promise as an anticancer agent, combining it with an existing chemotherapy drug could lead to a more effective treatment regimen with potentially lower resistance. nih.gov Such synergistic approaches represent a promising avenue for developing next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-fluoro-N-methylbenzene-1-sulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a fluorinated benzene precursor. A common approach involves reacting 2-fluorobenzenesulfonyl chloride with methylamine under controlled basic conditions (e.g., using pyridine as a catalyst). Purity optimization requires careful purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization by melting point analysis, HPLC, and elemental analysis ensures batch consistency .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the methyl group (δ ~2.8 ppm for N–CH3) and aromatic protons (δ 7.2–8.1 ppm for fluorine-substituted benzene).
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Observe the molecular ion peak (m/z ~203 for [M+H]+) and fragmentation patterns (e.g., loss of SO2 or CH3NH2) .

Q. What role does fluorination play in modifying the compound’s physicochemical properties?

  • Methodological Answer : Fluorine’s electronegativity enhances the sulfonamide’s acidity (pKa ~9–10), improving solubility in polar solvents. It also increases metabolic stability by resisting oxidative degradation. Comparative studies with non-fluorinated analogs (e.g., N-methylbenzenesulfonamide) using logP measurements and X-ray crystallography reveal reduced lipophilicity and altered hydrogen-bonding networks .

Advanced Research Questions

Q. How can this compound be utilized in biomedical imaging applications?

  • Methodological Answer : Radiolabeled derivatives (e.g., [18F]ZW31) are synthesized via nucleophilic aromatic substitution using [18F]fluoride. In vivo PET imaging studies in rodent models of synucleinopathies (e.g., Parkinson’s disease) demonstrate selective binding to α-synuclein aggregates. Autoradiography and blocking assays with unlabeled competitors validate target specificity .

Q. What computational methods are effective in predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model interactions with enzymes like carbonic anhydrase. Key parameters include:

  • Docking Scores : Binding energy calculations for sulfonamide-enzyme complexes.
  • Hydrogen Bond Analysis : Fluorine’s role in stabilizing active-site residues (e.g., Zn²+ coordination in carbonic anhydrase).
  • Free Energy Perturbation (FEP) : Quantify the impact of fluorination on binding kinetics .

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Discrepancies in bond angles (e.g., S–N–C vs. S–O–C geometries) arise from polymorphism or solvent effects. High-resolution X-ray diffraction (λ = 0.71073 Å) combined with DFT optimization (B3LYP/6-311++G(d,p)) resolves these. For example, the S1–N1–S2 angle in sulfonamide derivatives (123.10° in ) may deviate due to steric hindrance from adjacent substituents .

Q. What strategies address conflicting bioactivity data across cell-based assays?

  • Methodological Answer : Contradictions in IC50 values (e.g., antimicrobial vs. anticancer assays) often stem from assay conditions (pH, serum proteins). Normalize data using:

  • Dose-Response Curves : Assess potency under standardized oxygen tension (5% CO2) and serum-free media.
  • Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., glutathione conjugation).
  • Orthogonal Assays : Compare fluorescence-based viability assays with ATP quantification (CellTiter-Glo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.